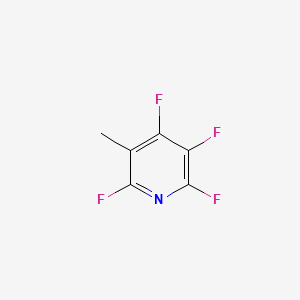

3-Methyl-2,4,5,6-tetrafluoropyridine

Description

Significance of Fluorinated Heterocycles in Modern Chemical Research

Fluorinated heterocyclic compounds, a class of organic molecules that incorporate fluorine atoms into a ring structure containing at least one other different atom, are of paramount importance in modern chemical research. The introduction of fluorine into a heterocyclic scaffold can dramatically alter the molecule's physical, chemical, and biological properties. The high electronegativity of fluorine, combined with its relatively small size, can influence a molecule's acidity, basicity, metabolic stability, and lipophilicity. These modifications are highly sought after in the development of pharmaceuticals and agrochemicals, where fine-tuning molecular properties is crucial for efficacy and safety. Consequently, the synthesis and study of fluorinated heterocycles remain a vibrant and rapidly evolving area of research.

Overview of 3-Methyl-2,4,5,6-tetrafluoropyridine within the Landscape of Polyfluorinated Pyridines

This compound is a derivative of pentafluoropyridine (B1199360), where a fluorine atom at the 3-position is replaced by a methyl group. This substitution has a significant impact on the electronic properties and reactivity of the pyridine (B92270) ring. The methyl group is an electron-donating group, which can influence the regioselectivity of nucleophilic aromatic substitution reactions, a key reaction type for polyfluorinated pyridines.

The presence of four fluorine atoms and a methyl group on the pyridine ring makes this compound a unique building block for the synthesis of more complex molecules. Its reactivity is expected to be a blend of the characteristics of polyfluorinated pyridines and methylated aromatic compounds.

Historical Development of Polyfluoropyridine Synthesis and Reactivity Studies

The study of polyfluorinated pyridines dates back to the mid-20th century, with the first synthesis of pentafluoropyridine being a significant milestone. Early synthetic methods were often harsh and low-yielding. However, advancements in fluorination techniques have led to more efficient and scalable routes to these compounds.

Key historical developments in the synthesis of polyfluoropyridines include:

Halogen Exchange (Halex) Reactions: This is a common method for introducing fluorine into an aromatic ring by treating a perchlorinated precursor with a fluoride (B91410) salt, such as potassium fluoride, at high temperatures.

Direct Fluorination: The use of elemental fluorine or other electrophilic fluorinating agents allows for the direct introduction of fluorine atoms onto a pyridine ring, though controlling the regioselectivity can be challenging.

From Acyclic Precursors: Various methods have been developed to construct the fluorinated pyridine ring from acyclic starting materials.

The reactivity of polyfluorinated pyridines is dominated by nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine atoms make the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles. The position of substitution is influenced by the electronic effects of the substituents already present on the ring.

Detailed Research Findings

Due to the limited direct research on this compound, its properties and reactivity are largely inferred from studies of closely related compounds, such as pentafluoropyridine and 4-methyl-2,3,5,6-tetrafluoropyridine.

Physical and Chemical Properties

The physical properties of this compound are not extensively documented. However, based on its isomer, 4-methyl-2,3,5,6-tetrafluoropyridine, it is expected to be a liquid at room temperature with a boiling point in the range of 130-140°C. biosynth.com The introduction of the methyl group is likely to slightly increase the boiling point compared to 2,3,5,6-tetrafluoropyridine (B1295328) (boiling point ~102°C). chemicalbook.com

Table 1: Comparison of Physical Properties of Related Polyfluorinated Pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,3,5,6-Tetrafluoropyridine | C₅HF₄N | 151.06 | 102 chemicalbook.com |

| 4-Methyl-2,3,5,6-tetrafluoropyridine | C₆H₃F₄N | 165.09 | 130.5 biosynth.com |

| Pentafluoropyridine | C₅F₅N | 169.05 | 83-84 |

This table is interactive. You can sort the data by clicking on the column headers.

Synthesis and Reactivity

The synthesis of this compound would likely involve the introduction of a methyl group onto a pre-fluorinated pyridine ring or the cyclization of a suitably substituted acyclic precursor. General methods for the synthesis of substituted polyfluoropyridines could be adapted for this purpose.

The reactivity of this compound is expected to be dominated by nucleophilic aromatic substitution. The electron-donating methyl group at the 3-position would likely influence the regioselectivity of these reactions. In pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position, followed by the 2- and 6-positions. nih.gov The presence of a methyl group at the 3-position would be expected to slightly deactivate the adjacent 2- and 4-positions towards nucleophilic attack due to its electron-donating nature. However, the strong activating effect of the fluorine atoms would still render the ring susceptible to substitution.

Table 2: Expected Reactivity of this compound in Nucleophilic Aromatic Substitution

| Position of Nucleophilic Attack | Expected Reactivity | Rationale |

| 2-position | Moderately reactive | Activated by the ring nitrogen and adjacent fluorine atoms, but slightly deactivated by the adjacent methyl group. |

| 4-position | Most reactive | Activated by the para-nitrogen and adjacent fluorine atoms, with some deactivation from the meta-methyl group. |

| 5-position | Least reactive | Meta to the ring nitrogen and flanked by fluorine atoms. |

| 6-position | Moderately reactive | Activated by the ring nitrogen and adjacent fluorine atoms. |

This table is interactive and outlines the predicted reactivity based on established principles of organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84940-54-5 |

|---|---|

Molecular Formula |

C6H3F4N |

Molecular Weight |

165.09 g/mol |

IUPAC Name |

2,3,4,6-tetrafluoro-5-methylpyridine |

InChI |

InChI=1S/C6H3F4N/c1-2-3(7)4(8)6(10)11-5(2)9/h1H3 |

InChI Key |

DUFOHYCSOGQPSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N=C1F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2,4,5,6 Tetrafluoropyridine and Its Analogues

De Novo Pyridine (B92270) Ring Construction Approaches

The de novo synthesis of pyridine rings offers a powerful strategy for accessing highly functionalized and substituted pyridines, including fluorinated derivatives. These methods involve the systematic assembly of the six-membered heterocyclic ring from simpler, acyclic building blocks.

Cycloaddition and Condensation Reactions with Fluorinated Building Blocks

The construction of the pyridine ring can be efficiently achieved through cycloaddition and condensation reactions that utilize fluorinated precursors. These methods allow for the direct incorporation of fluorine atoms into the pyridine scaffold during the ring-forming process.

Cycloaddition reactions, such as the Diels-Alder reaction, provide a convergent approach to the pyridine core. In a typical strategy, a fluorinated diene or a dienophile is reacted with a suitable partner to form a six-membered ring, which can then be aromatized to the pyridine. While specific examples leading directly to 3-Methyl-2,4,5,6-tetrafluoropyridine are not extensively documented, the general principle allows for the strategic placement of substituents. The use of fluorinated building blocks in these reactions is a key area of research in the synthesis of novel fluorinated heterocycles. nih.gov

Condensation reactions, on the other hand, involve the stepwise formation of carbon-carbon and carbon-nitrogen bonds to build the pyridine ring. Classic methods like the Hantzsch pyridine synthesis can be adapted by using fluorinated starting materials. These multi-component reactions typically involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source. By employing fluorinated analogues of these starting materials, it is possible to construct the pyridine ring with fluorine atoms already in place.

| Reaction Type | Reactants | General Conditions | Product Type |

| Diels-Alder Cycloaddition | Fluorinated diene + Dienophile | Thermal or Lewis acid catalysis | Dihydropyridine precursor |

| Hantzsch Pyridine Synthesis | Fluorinated β-ketoester + Aldehyde + Ammonia | Acetic acid, reflux | Dihydropyridine precursor |

| Multi-component Condensation | Fluorinated enones, ketones + Ammonium acetate | Lewis acid catalysis | Substituted pyridine |

Modification and Functionalization of Pre-existing Polyfluorinated Pyridine Scaffolds

A more common and often more direct route to this compound and its analogues involves the chemical modification of readily available polyfluorinated pyridine starting materials. These methods leverage the unique reactivity of the fluorinated pyridine ring to introduce or alter substituents.

Halogen Exchange Fluorination Strategies

One of the most important industrial methods for the synthesis of polyfluorinated pyridines is the halogen exchange (Halex) reaction. This process involves the substitution of chlorine or bromine atoms on a pyridine ring with fluorine atoms using a suitable fluoride (B91410) source.

The synthesis of polyfluoropyridines from their polychlorinated counterparts is a well-established and scalable process. googleapis.com This transformation is typically achieved by heating the polychloropyridine with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. google.com The synthesis of this compound can be envisaged to proceed from 3-methyl-2,4,5,6-tetrachloropyridine through this methodology. The reaction conditions are critical and need to be carefully controlled to achieve high yields and minimize the formation of byproducts. google.com

A closely related industrial process is the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine. This reaction is carried out using potassium fluoride in N-methylpyrrolidone at temperatures between 100 and 170°C. google.com This example highlights the feasibility and conditions for such halogen exchange reactions on the pyridine core.

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| Pentachloropyridine | KF | N-Methylpyrrolidone | 100-170 | 3,5-Dichloro-2,4,6-trifluoropyridine | High |

| 3,5-dichloro-2,4,6-trifluoropyridine | KF | Sulfolane | 180 | 3-Chloro-2,4,5,6-tetrafluoropyridine | 72 |

| 3-Methyl-2,4,5,6-tetrachloropyridine (hypothetical) | KF or CsF | Sulfolane or DMF | 150-250 | This compound | Not reported |

In addition to the exhaustive halogen exchange, more selective methods for introducing fluorine onto a pyridine ring have been developed. These techniques are particularly useful when specific isomers are desired or when the starting material is not fully halogenated. Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce fluorine atoms onto electron-rich pyridine rings or their precursors. rsc.org For electron-deficient pyridine systems, nucleophilic fluorination of a suitable leaving group, such as a nitro group or a halogen, can be employed. nih.gov The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring and the nature of the substituents already present.

Nucleophilic Aromatic Substitution (SNAr) for Regioselective Functionalization

The polyfluorinated pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms activates the pyridine ring towards attack by nucleophiles. The regioselectivity of these reactions is well-defined, with nucleophilic attack generally occurring at the 4-position (para to the nitrogen atom), followed by the 2- and 6-positions (ortho to the nitrogen). nih.govresearchgate.netrsc.org

In the case of this compound, the methyl group at the 3-position would influence the regioselectivity of subsequent SNAr reactions. The electron-donating nature of the methyl group would likely have a subtle effect on the electron distribution in the ring, but the primary directing effect would still be from the ring nitrogen and the fluorine atoms. Therefore, nucleophilic attack would still be expected to favor the 4-position.

A wide variety of nucleophiles, including alkoxides, thiolates, amines, and carbanions, can be used in SNAr reactions with polyfluoropyridines. nih.govnih.govnih.gov This versatility allows for the introduction of a diverse range of functional groups onto the tetrafluoropyridine scaffold.

| Starting Material | Nucleophile | Reagent/Conditions | Position of Substitution | Product |

| Pentafluoropyridine (B1199360) | Malononitrile (B47326) | K₂CO₃, DMF, reflux | 4 | 2-(2,3,5,6-Tetrafluoropyridin-4-yl)malononitrile |

| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃, CH₃CN, reflux | 4 | 2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine |

| Pentafluoropyridine | Piperazine (B1678402) | NaHCO₃, CH₃CN, reflux | 4 | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)piperazine |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃, DMF, rt | 4 | 3-((2,3,5,6-Tetrafluoropyridin-4-yl)oxy)benzaldehyde |

Reactivity of Pentafluoropyridine with Carbon Nucleophiles (e.g., malononitrile)

The reaction of pentafluoropyridine with carbon-based nucleophiles provides a direct route to C-C bond formation at the pyridine ring. A prominent example is the reaction with malononitrile in the presence of a base. nih.gov

Under basic conditions, such as with potassium carbonate in dimethylformamide (DMF), malononitrile is deprotonated to form a potent carbon nucleophile. nih.gov This nucleophile then attacks the most electrophilic C-4 position of pentafluoropyridine, leading to the displacement of the fluoride ion and the formation of 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine. nih.gov

Table 1: Reaction of Pentafluoropyridine with Malononitrile

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pentafluoropyridine, Malononitrile | K₂CO₃, DMF, reflux | 2-(Perfluoropyridin-4-yl)malononitrile | 86% | nih.gov |

This reaction underscores the facility of SNAr pathways for creating new carbon-carbon bonds on the perfluorinated pyridine scaffold.

Reactivity of Pentafluoropyridine with Nitrogen Nucleophiles (e.g., piperazine, DBU)

Nitrogen nucleophiles readily react with pentafluoropyridine, typically at the 4-position, to yield 4-amino-substituted tetrafluoropyridines. These reactions are fundamental in the synthesis of various biologically active molecules and functional materials. nih.gov

For instance, the reaction of pentafluoropyridine with piperazine in the presence of sodium carbonate in acetonitrile (B52724) results in a disubstitution, where both nitrogen atoms of piperazine displace the para-fluorine of two pentafluoropyridine molecules to form 1,4-bis(perfluoropyridin-4-yl)piperazine. nih.gov

While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base commonly used to promote reactions, its direct role as a primary nucleophile in substituting pentafluoropyridine is less common. It is more frequently employed to deprotonate other nucleophiles or as a basic catalyst in various synthetic transformations. chalmers.se

Table 2: Reaction of Pentafluoropyridine with Piperazine

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Pentafluoropyridine, Piperazine | Na₂CO₃, CH₃CN | 1,4-Bis(perfluoropyridin-4-yl)piperazine | nih.gov |

Reactivity of Pentafluoropyridine with Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles exhibit similar reactivity patterns towards pentafluoropyridine, with a strong preference for substitution at the para-position. These reactions are crucial for introducing ether, thioether, and related functionalities. nih.govrsc.org

For example, hydroxybenzaldehydes react with pentafluoropyridine under mildly basic conditions to exclusively form 4-((perfluoropyridin-yl)oxy)benzaldehydes in nearly quantitative yields. rsc.org Similarly, sulfur nucleophiles like 1-methyl-1H-tetrazole-5-thiol react in the presence of a base to afford the corresponding 4-thio-substituted tetrafluoropyridine. nih.gov The greater nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates. chemrxiv.org

Table 3: Reaction of Pentafluoropyridine with Oxygen and Sulfur Nucleophiles

| Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|

| Hydroxybenzaldehydes | K₂CO₃, DMF | 4-Aryloxy-2,3,5,6-tetrafluoropyridine | rsc.org |

| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃, CH₃CN | 4-Thio-2,3,5,6-tetrafluoropyridine | nih.gov |

Introduction of Alkyl Groups via SNAr Pathways

While the introduction of heteroatom nucleophiles is common, the direct substitution of fluoride with alkyl groups via an SNAr mechanism using carbanionic reagents like Grignard or organolithium reagents can be more complex. These strong bases can potentially react in multiple ways, including addition to the pyridine ring or deprotonation at other sites. wikipedia.orgsigmaaldrich.com However, under carefully controlled conditions, SNAr-type alkylation is feasible. The regioselectivity of such reactions with organolithium compounds on substituted pyridines has been shown to favor the 4-position. tamu.edu For polyfluoroarenes, the reaction with n-butyllithium can lead to the formation of polyfluoroarylated alkynes when reacted with terminal alkynes. rsc.org

Organometallic Chemistry Approaches

Modern organometallic chemistry offers powerful alternatives and complementary strategies to classical SNAr reactions for the introduction of alkyl groups onto the tetrafluoropyridine core.

Transition Metal-Mediated C-C Coupling Reactions to Introduce Alkyl Groups

Transition metal-catalyzed cross-coupling reactions are a mainstay for forming C-C bonds. Reactions such as the Kumada, Negishi, and Stille couplings are particularly effective for this purpose. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org These methods typically involve the reaction of an organometallic reagent with a halo- or triflyloxy-substituted pyridine in the presence of a palladium or nickel catalyst.

For instance, a Kumada coupling reaction can be employed to couple a Grignard reagent with a fluorinated pyridine derivative. wikipedia.orgresearchgate.net Similarly, the Negishi coupling utilizes an organozinc reagent, which offers the advantage of higher functional group tolerance. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org The Stille reaction, employing organostannanes, is also a viable, albeit less common due to toxicity concerns, method for such transformations. wikipedia.orgharvard.edulibretexts.orgorganic-chemistry.orgnih.gov

Table 4: Overview of Applicable Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Key Features |

|---|---|---|---|

| Kumada | Grignard (R-MgX) | Ni or Pd | Economical, but limited functional group tolerance. organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc (R-ZnX) | Ni or Pd | High functional group tolerance and reactivity. wikipedia.orgnih.govresearchgate.net |

| Stille | Organostannane (R-SnR'₃) | Pd | Stable reagents, but toxicity of tin byproducts is a concern. wikipedia.orglibretexts.org |

Formation and Reactivity of Pyridyl Organometallic Reagents (e.g., Grignard, Organolithium)

An alternative strategy involves the formation of an organometallic reagent from a tetrafluorohalopyridine, which then reacts with an alkyl electrophile. This "reverse" approach can be highly effective.

Pyridyl Grignard reagents can be prepared from the corresponding brominated or iodinated tetrafluoropyridines by reaction with magnesium metal. sigmaaldrich.comrsc.org These reagents can then participate in coupling reactions. nih.govepfl.ch

Similarly, pyridyl organolithium reagents can be generated from tetrafluorohalopyridines via lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. wikipedia.orgmasterorganicchemistry.comyoutube.com These highly reactive intermediates can then be quenched with an alkyl halide to introduce the desired alkyl group. The use of n-butyllithium to deprotonate difluoro- or trifluoropyridines to generate the corresponding lithiated pyridine species has also been reported as a route to tetrafluoropyridines. chemicalbook.com

The choice between these organometallic approaches often depends on the availability of starting materials and the desired functional group compatibility.

Dearomatization-Rearomatization Sequences for Site-Specific Functionalization

The functionalization of aromatic systems through a dearomatization-rearomatization strategy is a powerful tool in organic synthesis. This sequence temporarily disrupts the aromaticity of the ring to enable reactions that are otherwise difficult to achieve, followed by a restoration of the aromatic system.

In the context of pyridines, this strategy has been explored for site-selective C-H functionalization. For instance, temporary reductive dearomatization has been utilized for the C4-silylation of electron-deficient pyridines under electrochemical conditions. rsc.org This process involves the reduction of the pyridine ring to form a non-aromatic intermediate, which is then trapped by a silyl (B83357) electrophile. Subsequent oxidation restores the aromatic pyridine ring, now functionalized at a specific position.

However, the application of dearomatization-rearomatization sequences for the specific functionalization of polyfluoropyridines, such as this compound, is not widely documented in the literature. The high reactivity of the polyfluorinated pyridine ring towards nucleophilic aromatic substitution (SNAr) often provides a more direct route for functionalization. Nucleophiles readily attack the electron-deficient ring, displacing a fluoride ion, typically at the 4-position, to yield substituted tetrafluoropyridines. nih.govresearchgate.net This inherent reactivity often makes the more complex dearomatization-rearomatization sequence unnecessary for many transformations.

Hydrogenation of Fluoropyridines to Access Fluorinated Piperidines

The reduction of fluorinated pyridines to their corresponding piperidine (B6355638) structures is a critical transformation, as the fluorinated piperidine scaffold is a highly sought-after motif in medicinal chemistry. The challenge in this synthesis lies in achieving complete hydrogenation of the aromatic ring without causing hydrodefluorination (the undesired removal of fluorine atoms). Several catalytic systems have been developed to address this.

One effective method employs a heterogeneous palladium catalyst, specifically 20 wt% Pd(OH)₂ on carbon, in the presence of aqueous HCl. This system has proven robust for the cis-selective hydrogenation of a variety of fluoropyridines. The presence of a strong Brønsted acid is crucial for promoting the desired hydrogenation over hydrodefluorination. This method demonstrates good functional group tolerance and can be performed without stringent exclusion of air or moisture.

Another approach is the rhodium-catalyzed dearomatization-hydrogenation process. This one-pot reaction enables the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. The process is thought to proceed through the dearomatization of the pyridine precursor followed by the complete saturation of the resulting intermediates via hydrogenation.

The following table summarizes representative conditions for the catalytic hydrogenation of fluoropyridines.

| Catalyst | Hydrogen Source | Key Conditions | Substrate Class | Outcome |

|---|---|---|---|---|

| Pd(OH)₂/C (20 wt%) | H₂ gas | MeOH, aq. HCl | Fluoropyridines | cis-Selective hydrogenation to fluorinated piperidines. |

| [Rh(COD)Cl]₂ / Ligand | H₂ gas | THF, Additive (HBpin) | Fluoropyridines | Diastereoselective formation of all-cis-(multi)fluorinated piperidines. |

| Iridium(III) Complex | Formic Acid / Triethylamine | - | Pyridinium Salts | Ionic hydrogenation tolerant of reducible functional groups. |

Synthesis from Pyridine N-Oxide Precursors

Pyridine N-oxides are versatile intermediates that exhibit different reactivity patterns compared to their parent pyridines. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards both electrophilic and nucleophilic attack. This property has been harnessed for the synthesis of functionalized pyridines.

A notable application of this strategy is in the synthesis of meta-fluorinated pyridines, which are challenging to prepare via direct nucleophilic fluorination due to the electronic properties of the pyridine ring. google.com Research has shown that using a pyridine N-oxide precursor can facilitate this difficult transformation. nih.govrsc.org The synthesis involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) on a pre-functionalized pyridine N-oxide.

For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), proceeds at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov The presence of the N-oxide group is critical for activating the C3 position towards nucleophilic attack by the fluoride ion. Following the successful fluorination, the N-oxide can be removed (deoxygenated) and other functional groups can be transformed. In this case, the intermediate 3-fluoro-4-nitropyridine N-oxide can be readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, which reduces the nitro group and removes the N-oxide. google.comnih.gov

This methodology demonstrates the strategic utility of pyridine N-oxides in overcoming inherent reactivity challenges in pyridine chemistry, providing a novel pathway to access specific isomers of fluorinated pyridines that might be inaccessible through other routes. rsc.org

| Precursor | Reagent | Key Step | Intermediate Product | Final Product (after reduction) |

|---|---|---|---|---|

| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | Nucleophilic Fluorination | 3-Fluoro-4-nitropyridine N-oxide | 3-Fluoro-4-aminopyridine |

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography

Analysis of Intermolecular Interactions and Crystal Packing Motifs:In the absence of a crystal structure for the target compound, a discussion of its specific intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-stacking) and crystal packing motifs would be purely speculative. While studies on derivatives like 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206) and the parent compound pentafluoropyridine (B1199360) reveal potential interactions like C-H···F, F···F, and C-H···π contacts, these are not directly transferable to the specific packing of 3-Methyl-2,4,5,6-tetrafluoropyridine.

Due to the lack of specific, verifiable data for this compound in the scientific literature, it is not possible to generate the requested in-depth article while adhering to the strict requirements of scientific accuracy and focus.

An alternative approach could be to produce a similar detailed report on a more extensively studied and characterized analogue, such as 2,3,5,6-Tetrafluoropyridine (B1295328) or 4-Methyl-2,3,5,6-tetrafluoropyridine , for which a greater body of public data is available.

Structural Elucidation of Metal Complexes and Organometallic Intermediates

Detailed research on the structural elucidation of specific metal complexes and organometallic intermediates derived from this compound is not extensively available in the surveyed scientific literature. However, the reactivity of related polyfluorinated pyridine (B92270) compounds provides a framework for understanding their potential coordination chemistry.

For instance, the parent compound, 2,3,5,6-tetrafluoropyridine, and its derivatives are known to form organometallic intermediates. 2,3,5,6-Tetrafluoro-4-iodopyridine, for example, can be converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium, which serve as precursors in various reactions. The coordination chemistry of substituted pyridine ligands with transition metals is a broad field, with ligands typically coordinating to metal ions through the nitrogen atom of the pyridine ring. The electronic properties and steric hindrance of the substituents on the pyridine ring, such as the methyl and fluorine groups in this compound, would be expected to influence the stability, geometry, and reactivity of any resulting metal complexes.

Vibrational Spectroscopy (Infrared and Raman) and Force Field Analysis

A comprehensive vibrational analysis, including detailed Infrared (IR), Raman spectroscopy, and force field analysis specifically for this compound, is not prominently documented. However, extensive studies on the closely related 2,3,5,6-tetrafluoropyridine (TFPy) offer significant insights into the expected spectral features.

For TFPy, both liquid and vapor-phase IR and Raman spectra have been recorded and assigned with the aid of Density Functional Theory (DFT) calculations. nih.govnih.gov These analyses provide a basis for predicting the vibrational modes of the 3-methyl derivative. The introduction of a methyl group would introduce new vibrational modes, including C-H stretching, bending, and rocking frequencies, and would also influence the existing vibrational frequencies of the tetrafluoropyridine ring due to its mass and electronic effects.

Table 1: Predicted Vibrational Modes for this compound (based on related compounds)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H Stretching (Methyl) | 2900-3000 | IR, Raman |

| Ring C-F Stretching | 1200-1400 | IR, Raman |

| Ring C-N Stretching | 1450-1600 | IR, Raman |

| Ring C-C Stretching | 1400-1650 | IR, Raman |

| C-H Bending (Methyl) | 1350-1480 | IR, Raman |

| Ring Deformations | 600-1000 | IR, Raman |

This table is predictive and based on characteristic frequencies for functional groups and data from analogous molecules like 2,3,5,6-tetrafluoropyridine.

Mass Spectrometry for Molecular Structure Elucidation

Upon electron ionization, the molecule would form a molecular ion (M⁺). The molecular weight of C₆H₃F₄N is 165.02 g/mol . The fragmentation of this molecular ion would likely proceed through several pathways. A primary fragmentation route would be the loss of a methyl radical (•CH₃), which is a common fragmentation for methylated aromatic compounds, leading to a stable tetrafluoropyridyl cation. Another potential fragmentation involves the loss of a fluorine atom or HF. The stability of the pyridine ring suggests that it would likely remain intact in many of the major fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

|---|---|---|

| [C₆H₃F₄N]⁺ | 165 | Molecular Ion (M⁺) |

| [C₅HF₄N]⁺ | 150 | Loss of methyl radical (•CH₃) |

| [C₆H₃F₃N]⁺ | 146 | Loss of a fluorine atom (•F) |

This table is predictive, based on general fragmentation rules.

UV/Vis Spectroscopy for Electronic Transitions

While the specific UV/Vis absorption spectrum for this compound is not detailed in the available literature, its electronic transitions can be inferred from studies on similar molecules. The absorption of UV or visible light by organic molecules results in the promotion of electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg

For aromatic systems like pyridine, the most common transitions are π → π* and n → π*. libretexts.orglibretexts.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically strong (high molar absorptivity) and occur in the UV region. For 2,3,5,6-tetrafluoropyridine, the S₁ (π,π*) state band origin was identified at 35,704.6 cm⁻¹ (approximately 280 nm). nih.govnih.gov

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These are generally weaker than π → π* transitions and occur at longer wavelengths.

The presence of the methyl group (an electron-donating group) and four fluorine atoms (electron-withdrawing groups) on the pyridine ring will influence the energies of the molecular orbitals. This substitution is expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine or 2,3,5,6-tetrafluoropyridine. The methyl group typically causes a small bathochromic (red) shift, while the cumulative effect of the fluorine atoms would also significantly alter the electronic structure and transition energies.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,5,6-tetrafluoropyridine |

| 2,3,5,6-Tetrafluoro-4-iodopyridine |

| 2,3,5,6-tetrafluoropyridylmagnesium iodide |

| 2,3,5,6-tetrafluoropyridyllithium |

Theoretical and Computational Chemistry of 3 Methyl 2,4,5,6 Tetrafluoropyridine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamental to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. For aromatic and heterocyclic compounds, these orbitals and their energy gaps can be calculated using methods like Density Functional Theory (DFT). irjweb.comcolab.ws For instance, DFT calculations on related pyridine (B92270) and triazine derivatives have been used to determine their HOMO-LUMO gaps, which helps in predicting their chemical behavior. colab.wsresearchgate.net

In the case of 3-Methyl-2,4,5,6-tetrafluoropyridine, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have an opposing effect. The precise energy values and the resulting HOMO-LUMO gap would require specific DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G++(d,p). scielo.org.mxmdpi.com The visualization of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

Table 1: Representative Frontier Molecular Orbital Energies and Properties (Illustrative)

| Parameter | Description | Typical Calculation Method |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT/B3LYP/6-311G++(d,p) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT/B3LYP/6-311G++(d,p) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | DFT/B3LYP/6-311G++(d,p) |

| Ionization Potential (I) | ≈ -EHOMO | Koopmans' Theorem / DFT |

| Electron Affinity (A) | ≈ -ELUMO | Koopmans' Theorem / DFT |

| Chemical Hardness (η) | (I - A) / 2 | Derived from HOMO/LUMO |

| Chemical Potential (μ) | -(I + A) / 2 | Derived from HOMO/LUMO |

This table illustrates the types of parameters derived from FMO analysis. Actual values for this compound would require specific computational studies.

Quantum Chemical Calculations of Molecular Geometry, Conformation, and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules with high accuracy. Methods such as DFT are widely employed to perform geometry optimization, which finds the lowest energy arrangement of atoms. scielo.org.mx For a molecule like this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)) is crucial for obtaining results that are in good agreement with experimental data where available. mdpi.com For related imidazo[4,5-b]pyridine derivatives, DFT calculations at the B3LYP/6–311G(d,p) level have been shown to provide optimized structures that compare well with those determined by X-ray crystallography. nih.gov

Conformational analysis is also a key aspect, especially concerning the orientation of the methyl group relative to the tetrafluoropyridine ring. While rotation around the C-C single bond is expected, computational methods can identify the most stable conformer by calculating the relative energies of different rotational isomers. The stability of different tautomers or isomers can also be compared based on their calculated total energies. mdpi.com

Table 2: Illustrative Calculated vs. Experimental Geometrical Parameters for a Heterocyclic Compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | C2-N1 (Å) | 1.345 | 1.340 |

| C3-C4 (Å) | 1.390 | 1.385 | |

| C-F (Å) | 1.350 | 1.348 | |

| Bond Angle | N1-C2-C3 (°) | 123.5 | 123.2 |

| C2-C3-C4 (°) | 118.0 | 118.3 |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediates, and characterizing transition states. For fluorinated pyridines, a common reaction is nucleophilic aromatic substitution (SNAr). Studies on pentafluoropyridine (B1199360) show that nucleophilic attack occurs preferentially at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho), and least favorably at the 3- and 5-positions (meta). nih.gov This reactivity pattern is dictated by the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex).

For this compound, the methyl group at the 3-position would influence this reactivity. Computational methods can be used to model the reaction pathway of a nucleophile attacking the ring. By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This allows for the determination of activation barriers, which are crucial for understanding reaction rates and regioselectivity. The mechanism of methyl transfer reactions involving pyridine ligands has also been explored computationally, highlighting the role of solvation and ligand dissociation. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods have become increasingly reliable for predicting spectroscopic data, which can aid in the structural elucidation of new compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for fluorine-containing compounds (¹⁹F NMR), is of significant interest.

Calculating ¹⁹F NMR chemical shifts is challenging due to the high sensitivity of the fluorine nucleus to its electronic environment. nih.gov DFT methods, such as those employing the ωB97XD functional with basis sets like 6-31+G(d,p), have been shown to provide accurate predictions for a range of per- and polyfluoroalkyl substances (PFAS). nsf.govrsc.org These calculations typically involve a geometry optimization step followed by a calculation of the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nsf.govnih.gov The predicted shielding constants are then converted to chemical shifts by referencing them against a standard compound. For complex systems, it has been shown that including solvent effects and sampling multiple conformations can improve the accuracy of the predictions. nih.govuni-muenchen.de

Table 3: Factors Influencing the Accuracy of Calculated NMR Chemical Shifts

| Factor | Importance | Recommended Approach |

|---|---|---|

| Method/Functional | High | DFT functionals like ωB97XD, B3LYP |

| Basis Set | High | Pople-style (e.g., 6-31+G(d,p)) or Dunning-style |

| Geometry Optimization | High | Must be performed prior to NMR calculation |

| Solvation Model | Medium-High | Implicit (e.g., SMD, PCM) or explicit models |

| Conformational Averaging | Medium-High | Boltzmann weighting of conformer shifts |

| Reference Standard | High | Consistent referencing (e.g., CFCl₃ for ¹⁹F) |

Analysis of Intermolecular Interactions and Crystal Packing Using Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP)

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal structures and material properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. nih.govresearchgate.net

From the Hirshfeld surface, a 2D "fingerprint plot" can be generated, which summarizes all the intermolecular contacts and breaks them down into contributions from different atom pairs (e.g., H···H, C···H, F···H, F···F). nih.govresearchgate.net For related fluorinated pyridine and phenyl derivatives, Hirshfeld analysis has revealed the importance of C—H···F, C—F···π, and π–π stacking interactions in directing the crystal packing. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and halogen bonding.

Ab Initio Calculations of Intermolecular Interaction Energies in Crystal Structures

While Hirshfeld analysis provides a qualitative and quantitative overview of intermolecular contacts, ab initio calculations can be used to determine the energetic strength of these interactions. By considering pairs of molecules (dimers) extracted from the crystal structure, it is possible to calculate the interaction energy with high accuracy.

Methods like Møller-Plesset perturbation theory (MP2) are often used for this purpose as they account for electron correlation, which is essential for accurately describing dispersion forces—a major component of intermolecular attraction. nih.gov The calculation of interaction energies for various orientations of molecular pairs can reveal the most significant interactions driving the formation of the crystal structure. For example, studies on fluorinated ethers have shown that dispersion is the primary source of attraction in their interactions with other molecules. nih.gov These calculations provide a quantitative basis for understanding the forces responsible for the observed crystal packing.

Advanced Applications and Utilization in Chemical Synthesis

Role as a Versatile Synthetic Building Block

The reactivity of the tetrafluoropyridine ring, particularly towards nucleophilic aromatic substitution (SNAr), allows for the regioselective introduction of a wide range of functional groups. The fluorine atom at the 4-position is the most susceptible to substitution, followed by the fluorine at the 2-position, enabling controlled and stepwise synthesis.

3-Methyl-2,4,5,6-tetrafluoropyridine serves as a valuable starting material for the construction of diverse and complex molecular architectures. Its reaction with various nucleophiles leads to the formation of substituted pyridine (B92270) derivatives that are key intermediates in organic synthesis.

The substitution of the fluorine atoms on the pyridine ring can be controlled to achieve mono-, di-, or tri-substituted products. For instance, the reaction with oxygen and nitrogen nucleophiles primarily yields 4-substituted-3-methyl-2,5,6-trifluoropyridines. Further substitution can occur at the 2- or 6-position depending on the reaction conditions and the nature of the nucleophile. This selective reactivity is fundamental to its utility in building complex scaffolds.

Research has demonstrated its use in synthesizing a variety of heterocyclic systems through reactions with bifunctional nucleophiles. These reactions can lead to the formation of fused ring systems incorporating the pyridine core, which are of interest in medicinal chemistry and materials science. The methyl group at the 3-position can also be functionalized, for example, through deprotonation followed by reaction with electrophiles, further expanding its synthetic utility.

Below is a table summarizing examples of complex molecules synthesized from this compound.

| Nucleophile | Resulting Compound Class | Potential Application Area |

| Amines | Substituted aminopyridines | Pharmaceuticals, Agrochemicals |

| Alcohols/Phenols | Substituted alkoxypyridines/phenoxypyridines | Materials Science, Pharmaceuticals |

| Thiols | Substituted thiopyridines | Organic Synthesis Intermediates |

| Bifunctional Nucleophiles | Fused heterocyclic systems | Medicinal Chemistry |

While the broader class of fluorinated pyridines is crucial in the agrochemical and pharmaceutical industries, the direct application of this compound as an intermediate for commercialized products is not as extensively documented. However, its derivatives are actively investigated for potential biological activity. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The core structure of this compound provides a scaffold that can be elaborated to access novel compounds for biological screening. The synthesis of various aminopyridine and other heterocyclic derivatives from this starting material is a key step in the discovery of new potential therapeutic agents. The substitution pattern on the pyridine ring can be systematically varied to explore the structure-activity relationships of the resulting molecules.

Applications in Materials Science and Polymer Chemistry

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable for advanced materials. This compound is a valuable monomer and precursor in the development of novel fluorinated materials.

This compound can be used in the synthesis of fluorinated polymers through polycondensation reactions. The SNAr reaction with bisphenols or other difunctional nucleophiles can lead to the formation of poly(aryl ether)s. These materials are known for their high-performance characteristics, including excellent thermal stability and mechanical properties. The presence of the fluorinated pyridine units in the polymer backbone can enhance properties such as solubility, processability, and dielectric performance.

The field of crystal engineering utilizes non-covalent interactions to design and assemble molecules into crystalline solids with specific structures and properties. Fluorinated compounds like this compound are of interest in this area due to the potential for halogen bonding and other fluorine-specific interactions.

While specific applications are still emerging, tetrafluoropyridine derivatives are being explored as building blocks for liquid crystals and other ordered organic materials. The rigid pyridine core combined with the specific interactions of the fluorine substituents can be used to control the self-assembly of molecules in the solid state, leading to materials with tailored optical or electronic properties.

Contributions to Catalysis and Ligand Design

The application of this compound and its direct derivatives in the fields of catalysis and ligand design is not yet widely established in scientific literature. The electron-poor nature of the pyridine ring could potentially be exploited in the design of ligands with unique electronic properties for metal catalysts. However, dedicated research focusing on the catalytic applications or the use of this specific compound as a ligand is limited. Future work may explore the coordination chemistry of this fluorinated pyridine and its potential to modulate the reactivity of catalytic centers.

Ligand Scaffolds for Transition Metal Catalysis

Polyfluorinated pyridines, particularly 2,3,5,6-tetrafluoropyridine (B1295328), are significant in coordination chemistry, where they serve as ligands for various transition metals. The presence of highly electronegative fluorine atoms makes the pyridine ring electron-deficient, which in turn influences the electronic properties of the resulting metal complexes. These complexes are precursors and catalysts in numerous chemical transformations.

Transition metal pyridine complexes are diverse, with the pyridine molecule acting as a Lewis base. wikipedia.org The coordination geometry can range from octahedral to tetrahedral and linear, depending on the metal center and other ligands present. wikipedia.org For instance, nickel(0) complexes have been shown to react readily with 2,3,5,6-tetrafluoropyridine, leading to the formation of stable organometallic compounds. acs.org In one studied reaction, a nickel(0) complex with triethylphosphine ligands reacts with 2,3,5,6-tetrafluoropyridine to yield a square-planar nickel(II) complex. acs.org Such complexes, where the metal has inserted into a C-F or C-H bond of the pyridine ring, are pivotal intermediates in catalytic cycles. The specific reactivity and the resulting complex structure are highly dependent on the metal used; nickel, palladium, and platinum complexes have been shown to react differently with fluorinated pyridines, highlighting the tunability of these systems for specific catalytic applications. york.ac.uk

Exploration in C-F Bond Activation and Hydrodefluorination Catalysis

The activation of carbon-fluorine (C-F) bonds is a significant challenge in chemistry due to their high bond strength. However, breaking these bonds is crucial for synthesizing partially fluorinated compounds from readily available perfluorinated feedstocks. Transition metal catalysis has emerged as a primary strategy for achieving C-F bond activation under milder conditions.

2,3,5,6-Tetrafluoropyridine has been a key substrate in the study of C-F bond activation. The primary mechanism involves the oxidative addition of a C-F bond to a low-valent transition metal center. researchgate.net For example, nickel(0) complexes can activate the C-F bond at the 2-position of 2,3,5,6-tetrafluoropyridine, yielding a trans-Ni(PEt₃)₂(C₅HF₃N)F complex. acs.org This reaction is highly regioselective, demonstrating a preference for C-F activation over the available C-H bond. acs.org

Rhodium complexes have also been extensively studied. A rhodium silyl (B83357) complex, [Rh{Si(OEt)₃}(PEt₃)₃], reacts with 2,3,5,6-tetrafluoropyridine to yield a C-F activation product, which can then undergo further unprecedented reactions, including C-F bond regeneration. researchgate.net

Hydrodefluorination (HDF) , the replacement of a fluorine atom with a hydrogen atom, is a direct application of C-F bond activation. Catalytic HDF provides a pathway to valuable, partially fluorinated pyridines. Bench-stable nickel complexes have been developed as efficient precatalysts for the regioselective HDF of fluorinated pyridines using pinacolborane (HBPin) as the hydrogen source. chemrxiv.org Iron(II) fluoride (B91410) complexes have also been shown to catalyze the HDF of perfluorinated aromatics, including the related pentafluoropyridine (B1199360), using silanes as the hydride source to produce 2,3,5,6-tetrafluoropyridine. acs.org

| Catalyst/Reagent | Substrate | Key Finding | Reference |

|---|---|---|---|

| Ni(PEt₃)₄ | 2,3,5,6-Tetrafluoropyridine | Forms a stable Ni(II) complex via selective C-F bond activation at the 2-position over C-H activation. | acs.org |

| [Rh{Si(OEt)₃}(PEt₃)₃] | 2,3,5,6-Tetrafluoropyridine | Initial C-F activation at the 2-position, followed by a consecutive reaction involving FSi(OEt)₃ that regenerates a C-F bond. | researchgate.net |

| [Ni(iPrPN)(COD)] / HBPin | Partially fluorinated pyridines | Catalyzes regioselective hydrodefluorination at the 2- and 6-positions under mild conditions. | chemrxiv.org |

| Iron(II) Fluoride Complexes / Silane | Pentafluoropyridine | Catalyzes hydrodefluorination to produce 2,3,5,6-tetrafluoropyridine. | acs.org |

Utility in Radiochemistry, including ¹⁸F-Labeling

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on molecules labeled with positron-emitting radionuclides, with fluorine-18 (¹⁸F) being one of the most important due to its favorable decay characteristics. researchgate.net The synthesis of ¹⁸F-labeled radiotracers often involves the use of prosthetic groups—small molecules that are first radiolabeled and then conjugated to a larger biomolecule of interest.

The 2,3,5,6-tetrafluorophenyl (TFP) ester moiety has proven to be exceptionally useful in this context. It serves as an excellent leaving group that is highly reactive toward nucleophiles like primary amines on proteins and peptides. This reactivity forms the basis for a widely used ¹⁸F-labeling strategy.

A key prosthetic group is 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) . This reagent is synthesized in a single step from a trimethylammonium precursor, which reacts with cyclotron-produced [¹⁸F]fluoride to yield the desired product. nih.gov The [¹⁸F]F-Py-TFP can then be purified and conjugated to biomolecules, such as peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence, for imaging integrin αvβ3 expression, which is important in angiogenesis and cancer research. nih.gov This method is valued for its simplicity, speed, and efficiency, which are critical factors when working with the short-lived ¹⁸F isotope (half-life ≈ 110 minutes). researchgate.netnih.gov

| Prosthetic Group | Precursor | Application | Key Advantage | Reference |

|---|---|---|---|---|

| 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | Trimethylammonium nicotinic acid TFP ester salt | ¹⁸F-labeling of peptides (e.g., RGD peptides) for PET imaging. | One-step synthesis, rapid conjugation, high yields. | nih.gov |

| N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-[¹⁸F]fluoronicotinamide | 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | Thiol-specific labeling for biomolecules like those used in insulinoma imaging. | One-pot, two-step synthesis strategy. | bohrium.com |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely focus on greener and more efficient methods for the preparation of 3-Methyl-2,4,5,6-tetrafluoropyridine and its derivatives. Traditional methods often rely on harsh conditions and hazardous reagents, such as the use of anhydrous hydrogen fluoride (B91410). mdpi.comnih.gov The development of sustainable alternatives is crucial.

Key areas for future investigation include:

Late-Stage C-H Fluorination: Direct C-H fluorination has emerged as a powerful strategy, avoiding the need for pre-functionalized precursors. springernature.compkusz.edu.cn Future work will aim to develop catalysts that can selectively fluorinate a methylpyridine precursor to generate the target compound, potentially using milder and safer fluorinating agents like AgF2. springernature.compkusz.edu.cn Research into pyridine (B92270) N-oxyl radical-promoted C-H fluorination, which can be performed in water at room temperature, represents a particularly promising green chemistry approach. rsc.org

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters for hazardous reactions like fluorination. nih.gov Developing flow-based syntheses for this compound could enable safer industrial production and facilitate the exploration of novel reaction conditions.

Biocatalysis: The use of enzymes for fluorination is a nascent but rapidly growing field. acsgcipr.org The directed evolution of enzymes, such as non-haem iron enzymes, could lead to biocatalysts capable of selective C-H fluorination under mild, aqueous conditions, offering an environmentally benign route to fluorinated pyridines. nih.govchemrxiv.org

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While the nucleophilic aromatic substitution (SNAr) of polyfluoropyridines is well-established, future research will delve into less conventional transformation pathways to unlock new synthetic possibilities.

Prospective areas of exploration include:

Transition Metal-Catalyzed Cross-Coupling: The strong C-F bond presents a challenge for traditional cross-coupling reactions. chemicalbook.com Future efforts will focus on developing robust catalytic systems (e.g., using palladium, nickel, or iron) capable of activating the C-F bonds of this compound for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. mit.edunih.gov This would enable the direct installation of diverse carbon and heteroatom substituents.

Photocatalytic C-F Bond Functionalization: Visible-light photoredox catalysis offers a mild approach to activate C-F bonds, generating aryl radicals that can participate in various bond-forming reactions. mdpi.comnih.govnih.govresearchgate.net Exploring the photocatalytic hydrodefluorination, alkylation, and arylation of this compound could provide access to a wide array of partially fluorinated and functionalized pyridine derivatives that are otherwise difficult to synthesize. nih.govresearchgate.net

Dearomatization Reactions: The dearomatization of pyridines is a powerful strategy for synthesizing three-dimensional saturated heterocycles. acs.org Recent developments in the rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines provide a pathway to all-cis-(multi)fluorinated piperidines. springernature.comnih.gov Applying these methods to this compound could yield novel, stereochemically defined fluorinated piperidine (B6355638) scaffolds with potential applications in medicinal chemistry.

Advancement in Characterization Techniques for Complex Polyfluorinated Systems

The unambiguous characterization of complex polyfluorinated molecules is essential for understanding their structure and reactivity. Future advancements in analytical techniques will be crucial for probing the subtle details of molecules like this compound.

| Technique | Future Advancements and Applications |

| Mass Spectrometry (MS) | Development of advanced ionization techniques like Direct Analysis in Real Time (DART-MS) and high-resolution mass spectrometry (HRMS) for high-throughput screening and identification of novel polyfluorinated compounds in complex mixtures. researchgate.netchromatographyonline.comspectroscopyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Application of multidimensional (2D and 3D) 19F NMR techniques to resolve complex spectra and establish through-bond and through-space correlations, providing detailed structural and conformational information. |

| Solid-State NMR | Utilization of solid-state 13C and 19F NMR to study intermolecular interactions, such as halogen bonding, in the crystalline state, providing insights into the solid-state packing and material properties. researchgate.net |

| Synchrotron Crystallography | Use of high-intensity synchrotron radiation for X-ray diffraction to obtain high-resolution crystal structures of complex derivatives and materials, even from microcrystalline samples. |

Synergistic Integration of Computational and Experimental Approaches

The combination of computational chemistry with experimental studies provides a powerful paradigm for understanding and predicting the behavior of polyfluorinated compounds.

Future research will increasingly rely on this synergy to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, transition states, and intermediates for reactions involving this compound. This is particularly valuable for understanding the regioselectivity of C-H fluorination or the factors controlling novel reactivity patterns like defluoroamination. nih.govresearchgate.net

Predict Molecular Properties: Computational methods can predict key properties such as electronic structure, reactivity indices, and spectroscopic parameters (e.g., NMR chemical shifts). This predictive power can guide experimental design, saving time and resources.

Rational Design of Functional Molecules: By understanding the structure-property relationships through computational modeling, new derivatives of this compound can be designed in silico for specific applications, such as tuning the electronic properties for materials science or optimizing binding affinities in drug discovery.

Expanding the Scope of Applications in Emerging Chemical Fields

The unique properties imparted by the tetrafluoropyridine core are poised for exploitation in a variety of high-growth technological and scientific fields.

Emerging application areas to be explored include:

Functional Polymers and Materials: Polyfluorinated pyridines are valuable monomers for creating high-performance polymers with enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.comnih.gov Future work could involve incorporating this compound into novel polyimides, polyethers, or thermosetting resins for applications in the aerospace and microelectronics industries.

Organic Electronics: The electron-deficient nature of the tetrafluoropyridine ring makes it an attractive component for n-type organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The methyl group can be used to tune solubility and solid-state packing.

Energy Storage: Fluorinated compounds are being investigated as additives or solvents in electrolytes for lithium-ion batteries to improve safety and performance, particularly at high voltages. researchgate.netgoogle.comresearchgate.netsemanticscholar.org Derivatives of this compound could be explored for their potential to form stable solid-electrolyte interphase (SEI) layers on electrodes, enhancing battery cycle life and stability. osti.gov

Medicinal and Agrochemical Chemistry: While the utility of fluorinated heterocycles is well-known in life sciences, future research will focus on using this compound as a scaffold to create novel bioactive molecules with tailored properties such as increased metabolic stability and membrane permeability. researchgate.netrsc.org

Q & A

Q. Key Variables :

- Catalyst selection : Adducts like (Dipp₂Im)·AliBu₂H improve HDF efficiency at 135°C in xylene .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) enhance substitution kinetics, while elevated temperatures (>100°C) favor defluorination .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus

Analytical methods include:

- GC-MS : Detects molecular ion peaks (e.g., m/z 192 for tetrafluoropyridine derivatives) and fragmentation patterns to confirm purity .

- ¹H/¹⁹F NMR : Distinct signals for methyl (δ ~2.5 ppm) and fluorine substituents (δ ~-120 to -150 ppm) validate regiochemistry .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in related fluoropyridine structures (e.g., R factor = 0.069) .

Q. Mitigation Strategies :

- Use anhydrous solvents and glovebox techniques for air-sensitive reagents.

- Monitor reaction progress via TLC or in situ NMR to terminate at the desired stage .

What role does this compound play in medicinal chemistry and agrochemical development?

Q. Advanced Research Focus

- Pharmaceutical intermediates : Fluorinated pyridines enhance metabolic stability and bioavailability. For example, trifluoromethylpyridine derivatives are explored as kinase inhibitors .

- Agrochemicals : The compound’s electron-withdrawing groups improve pesticidal activity by resisting hydrolytic degradation .

Synthetic Example : Coupling this compound with thiazolecarboxamide yields UM-164, a bioactive compound with anticancer properties .

What safety protocols are critical when handling this compound in the lab?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.